molecular formula C10H14Cl2N2 B2568158 [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine CAS No. 927997-19-1

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine

Cat. No.: B2568158
CAS No.: 927997-19-1
M. Wt: 233.14
InChI Key: YOFLNTLVVZMXLU-UHFFFAOYSA-N
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Description

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine ( 927997-19-1) is a high-value organic building block with the molecular formula C 10 H 14 Cl 2 N 2 and a molecular weight of 233.14 g/mol . This compound features a dimethylamine (DMA) moiety, a functional group of significant interest in modern medicinal chemistry. DMA derivatives are recognized for their versatile pharmacological profiles and are commonly investigated for their potential activities within the central nervous system (CNS), as well as for anticancer, antimicrobial, and analgesic properties . The presence of the dimethylamino group can enhance key drug-like properties, including water solubility and bioavailability, making it a crucial scaffold in the design and development of new active compounds . Supplied with a typical purity of 95% , this chemical serves as a critical intermediate for researchers in organic synthesis and drug discovery. It is strictly intended for laboratory research and development purposes. This product is not for diagnostic, therapeutic, or any human use, and appropriate safety handling procedures for chemicals should always be followed .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-14(2)6-10(13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFLNTLVVZMXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927997-19-1
Record name [2-amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The pharmacological profiles of [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine and related compounds are heavily influenced by structural variations. Key comparisons include:

Table 1: Structural Comparison

Compound Name Key Structural Features
This compound 2-aminoethyl backbone with 3,4-dichlorophenyl and dimethylamine substituents.
BD-1047 N-methyl-2-(dimethylamino)ethylamine chain linked to a 3,4-dichlorophenyl ethyl group.
BD-1063 Piperazine ring substituted with a 3,4-dichlorophenyl ethyl and methyl group.
DTG (Ditolylguanidine) Guanidine core with two ortho-tolyl groups.

Table 2: Pharmacological Profiles

Compound Name σ1 Affinity (Ki, nM) σ2 Affinity (Ki, nM) Selectivity (σ1 vs. σ2) Functional Activity
BD-1047 0.93 8.7 σ1 > σ2 Antagonist
BD-1063 2.1 120 σ1 > σ2 Antagonist
DTG 24 34 Non-selective Agonist

Key Findings :

  • BD-1047 demonstrates high σ1 affinity (Ki = 0.93 nM) and moderate σ2 binding (Ki = 8.7 nM), with a 100-fold selectivity over β-adrenoceptors and negligible activity at dopamine or opioid receptors .
  • BD-1063 , with its piperazine ring, shows stronger σ1 selectivity (Ki = 2.1 nM) but significantly lower σ2 affinity (Ki = 120 nM), highlighting the impact of replacing the ethylamine chain with a bulkier heterocycle .
  • DTG, a non-selective σ agonist, induces dystonia and mania-like behaviors in preclinical models, contrasting with the antagonistic effects of BD-1047 and BD-1063 .
Functional and Behavioral Comparisons

Table 3: Behavioral Effects in Preclinical Models

Compound Name Effect on DTG-Induced Dystonia Intrinsic Activity
BD-1047 Dose-dependent attenuation None
BD-1063 Dose-dependent attenuation None
DTG Induces dystonia Agonist

Mechanistic Insights :

  • Both BD-1047 and BD-1063 antagonize σ receptor-mediated effects, as shown by their ability to attenuate DTG-induced dystonia in rats without intrinsic activity in the red nucleus .
  • Structural differences between BD-1047 (ethylamine backbone) and BD-1063 (piperazine ring) correlate with divergent σ2 affinities, suggesting that flexibility and substituent bulk influence receptor interaction .
  • DTG’s guanidine structure enables dual σ1/σ2 agonism, leading to distinct behavioral outcomes such as mania in dogs .
Clinical and Therapeutic Implications
  • BD-1047 and BD-1063 are research tools for studying σ receptors in conditions like schizophrenia, depression, and neuropathic pain .
  • Unlike DTG, which lacks clinical utility due to its psychotomimetic effects, σ antagonists like BD-1047 show promise in modulating neurotransmitter systems without direct dopaminergic or opioid interactions .

Biological Activity

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine (CAS Number: 927997-19-1) is a chemical compound characterized by its unique structure, which includes an amino group and a dichlorophenyl moiety. Its molecular formula is C10H14Cl2N2C_{10}H_{14}Cl_{2}N_{2}, and it has garnered attention in pharmacological research due to its potential biological activities.

Pharmacological Potential

The compound exhibits various biological activities that make it a candidate for pharmacological exploration. Notably, it interacts with several biological targets, which can be crucial for understanding its therapeutic applications. The following are some of the key areas where this compound shows promise:

  • Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes, contributing to its potential as a therapeutic agent in diseases where such enzymes play a role.
  • Protein Interactions : The compound has been evaluated for its ability to interact with various proteins, which is critical for understanding its mechanism of action and potential therapeutic effects.

Research suggests that the compound may exert its biological effects through the following mechanisms:

  • Receptor Interaction : It has been shown to interact with receptors involved in various physiological processes, making them potential targets for therapeutic intervention.
  • Cellular Pathways : The compound may influence cellular signaling pathways that are critical in disease progression, particularly in cancer and inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes notable activities of related compounds:

Compound NameStructure FeaturesNotable Activities
3,4-DichloroanilineAmino group on dichlorobenzeneUsed in dye manufacturing
1-(3,4-Dichlorophenyl)-N,N-dimethylmethanamineDimethylamine linked to dichlorobenzenePotential antidepressant properties
N,N-Dimethyl-3,4-dichloroanilineSimilar amine structureAntimicrobial activity

This comparison highlights the distinctiveness of this compound while also demonstrating its potential therapeutic relevance within a broader context of chemical research and development.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Viability Assays : The compound was tested against several human cancerous cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as an anticancer agent.

Mechanistic Insights

Further investigations into the mechanisms of action revealed that this compound may inhibit key kinases involved in tumor growth and proliferation. For example:

  • EGFR and VEGFR-2 Inhibition : In vitro assays demonstrated that the compound exhibits inhibitory activity against these kinases with IC50 values comparable to established inhibitors like Sorafenib. This suggests that it could serve as a lead compound for developing new anticancer therapies.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate:

  • Low Toxicity : Initial findings suggest that the compound exhibits low toxicity in mammalian models at therapeutic doses, making it a candidate for further development.

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